

An In-depth Technical Guide to "PEG2-ethyl acetate" and Related Compounds

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Compound of Interest		
Compound Name:	PEG2-ethyl acetate	
Cat. No.:	B3187499	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The term "**PEG2-ethyl acetate**" is not a standardized chemical name and can refer to several distinct molecules depending on the context. This guide clarifies the identities of compounds commonly associated with this name, providing their correct CAS numbers, physicochemical properties, synthesis protocols, and relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in drug development, particularly those working with PROTACs and advanced drug formulations.

Disambiguation of "PEG2-ethyl acetate"

The ambiguous term "**PEG2-ethyl acetate**" has been associated with at least three different chemical structures, each with a unique CAS number and distinct applications.

- CAS 154773-33-8: ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate This compound is a
 bifunctional molecule featuring a terminal hydroxyl group and an ethyl ester. It is commonly
 referred to as a PEG2-based PROTAC (Proteolysis Targeting Chimera) linker, where the
 hydroxyl group can be further functionalized for conjugation to a target protein ligand or an
 E3 ligase ligand.
- CAS 2093-20-1: 2-(2-hydroxyethoxy)ethyl acetate Also known as Ethyl acetate-PEG1, this is another PEG-based PROTAC linker. It contains a single ethylene glycol unit and, similar to the above, possesses a terminal hydroxyl group for further chemical modification in the synthesis of PROTACs.



• CAS 112-15-2: 2-(2-Ethoxyethoxy)ethyl acetate This molecule, also known as Diethylene glycol monoethyl ether acetate or ethyl diglycol acetate, is a common solvent and penetration enhancer used in various industrial and pharmaceutical applications. Unlike the previous two compounds, it lacks a free hydroxyl group for direct conjugation.

Physicochemical Properties

The quantitative data for the three identified compounds are summarized in the table below for easy comparison.

Property	ethyl 2-[2-(2- hydroxyethoxy)eth oxy]acetate	2-(2- hydroxyethoxy)eth yl acetate	2-(2- Ethoxyethoxy)ethyl acetate
CAS Number	154773-33-8	2093-20-1	112-15-2
Synonyms	PEG2-ethyl acetate	Ethyl acetate-PEG1, Diethylene glycol monoacetate	Diethylene glycol monoethyl ether acetate, Ethyl diglycol acetate
Molecular Formula	C8H16O5	C6H12O4	C8H16O4
Molecular Weight	192.21 g/mol	148.16 g/mol [1]	176.21 g/mol
Appearance	Solid powder	Colorless to light yellow liquid[2]	Colorless liquid
Boiling Point	286.4 ± 20.0 °C (Predicted)	~188.74 °C (rough estimate)[2]	218-219 °C
Melting Point	-	-	-25 °C
Density	1.102 ± 0.06 g/cm ³ (Predicted)	~1.1208 g/cm³	1.011 g/mL at 25 °C
Solubility	Soluble in DMSO	-	Soluble in water
Refractive Index	-	1.4320 (estimate)[2]	n20/D 1.421
рКа	14.35 ± 0.10 (Predicted)	14.35 ± 0.10 (Predicted)[2]	-



Experimental Protocols Synthesis of PROTAC Linkers

The synthesis of the hydroxyl-containing PEG linkers typically involves a two-step process: a Williamson ether synthesis to construct the PEG backbone followed by esterification.

3.1.1. Synthesis of ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate (CAS 154773-33-8)

This synthesis involves the reaction of diethylene glycol with ethyl bromoacetate.

- Materials: Diethylene glycol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), ethyl bromoacetate, diethyl ether, saturated aqueous ammonium chloride (NH4Cl), brine, anhydrous magnesium sulfate (MgSO4).
- Procedure:
 - To a solution of diethylene glycol (2 equivalents) in anhydrous THF, add sodium hydride (1 equivalent) portion-wise at 0 °C under an inert atmosphere.
 - Allow the mixture to stir at room temperature for 1 hour.
 - Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1 equivalent) dropwise.
 - Let the reaction warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of saturated aqueous NH4Cl.
 - Extract the aqueous layer with diethyl ether (3x).
 - Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired product.
- 3.1.2. Synthesis of 2-(2-hydroxyethoxy)ethyl acetate (CAS 2093-20-1)



This synthesis can be achieved by the acetylation of the terminal hydroxyl group of diethylene glycol monoacetate. A more direct approach is the esterification of 2-(2-hydroxyethoxy)ethanol.

Materials: 2-(2-hydroxyethoxy)ethanol, acetic anhydride, pyridine, dichloromethane (DCM), 1
 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (Na2SO4).

Procedure:

- Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) in dichloromethane.
- Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
- Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Wash the reaction mixture with 1 M HCl (2x), followed by saturated aqueous NaHCO3 (2x), and finally with brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the product.

Formulation of a Topical Gel with 2-(2-Ethoxyethoxy)ethyl acetate (CAS 112-15-2)

This protocol describes the preparation of a topical hydrogel using Diethylene glycol monoethyl ether acetate as a penetration enhancer.

Materials: Active Pharmaceutical Ingredient (API), 2-(2-Ethoxyethoxy)ethyl acetate,
 Carbomer 940, Triethanolamine, Propylene glycol, Methylparaben, Purified water.

Procedure:

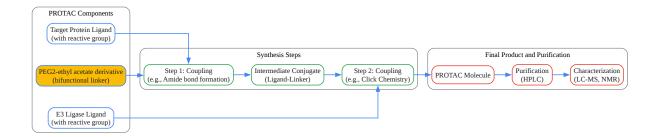
 Preparation of the Gel Base: Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed. Allow it to swell for 24 hours.



- Preparation of the API Solution: Dissolve the API and methylparaben in a mixture of 2-(2-Ethoxyethoxy)ethyl acetate and propylene glycol.
- Formation of the Gel: Slowly add the API solution to the gel base with continuous stirring.
- Neutralization: Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.
- Final Steps: Check the pH of the final formulation and adjust if necessary to a skincompatible pH (typically 4.5-6.0).

Signaling Pathways and Workflows PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand and an E3 ligase ligand via a linker, such as the PEG-based linkers described herein.



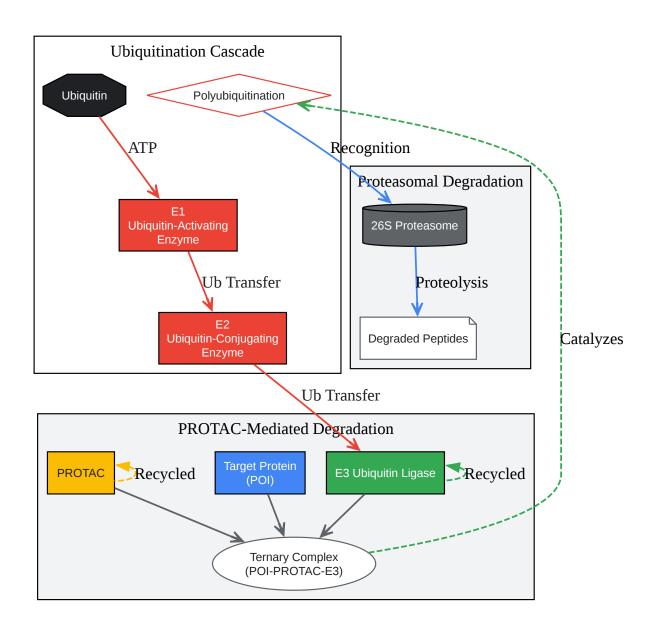
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.



Ubiquitin-Proteasome Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.



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Caption: The PROTAC-induced ubiquitin-proteasome pathway for targeted protein degradation.



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